molecular formula C23H26FN3O3 B11145219 N-(3-acetylphenyl)-5-[4-(4-fluorophenyl)piperazino]-5-oxopentanamide

N-(3-acetylphenyl)-5-[4-(4-fluorophenyl)piperazino]-5-oxopentanamide

Cat. No.: B11145219
M. Wt: 411.5 g/mol
InChI Key: MNZDRBVFKYNQBX-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-5-[4-(4-fluorophenyl)piperazino]-5-oxopentanamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-5-[4-(4-fluorophenyl)piperazino]-5-oxopentanamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the acetylation of a phenyl group, followed by the introduction of a fluorophenyl group through a substitution reaction. The final step involves the formation of the piperazino group, which is achieved through a series of condensation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-5-[4-(4-fluorophenyl)piperazino]-5-oxopentanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

N-(3-acetylphenyl)-5-[4-(4-fluorophenyl)piperazino]-5-oxopentanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-5-[4-(4-fluorophenyl)piperazino]-5-oxopentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-acetylphenyl)-5-[4-(4-fluorophenyl)piperazino]-5-oxopentanamide include:

  • N-(3-acetylphenyl)-4-fluorobenzamide
  • N-(4-cyclohexylphenyl)-2-[4-(2-fluorophenyl)piperazino]acetamide

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H26FN3O3

Molecular Weight

411.5 g/mol

IUPAC Name

N-(3-acetylphenyl)-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide

InChI

InChI=1S/C23H26FN3O3/c1-17(28)18-4-2-5-20(16-18)25-22(29)6-3-7-23(30)27-14-12-26(13-15-27)21-10-8-19(24)9-11-21/h2,4-5,8-11,16H,3,6-7,12-15H2,1H3,(H,25,29)

InChI Key

MNZDRBVFKYNQBX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CCCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F

Origin of Product

United States

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